molecular formula C29H44O8 B7944121 Cyasterone

Cyasterone

Cat. No.: B7944121
M. Wt: 520.7 g/mol
InChI Key: DKBATNLWMJZUHQ-YCEMLVTESA-N
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Description

Properties

IUPAC Name

(3S,4S,5R)-4-[(1R,3S)-1,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-14-24(15(2)37-25(14)34)22(33)13-28(5,35)23-7-9-29(36)17-10-19(30)18-11-20(31)21(32)12-26(18,3)16(17)6-8-27(23,29)4/h10,14-16,18,20-24,31-33,35-36H,6-9,11-13H2,1-5H3/t14-,15+,16-,18-,20+,21-,22+,23-,24+,26+,27+,28-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBATNLWMJZUHQ-YCEMLVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1=O)C)C(CC(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](OC1=O)C)[C@@H](C[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Large-Scale Extraction from Plant Material

While no patent explicitly describes Cyasterone extraction, methodologies for isolating structurally similar ecdysteroids like ecdysterone offer transferable insights. A Russian patent (RU2151608C1) outlines a high-efficiency protocol for ecdysteroid extraction from Serratula species, adaptable to this compound:

  • Juice Extraction : Fresh aerial plant parts are pressed to yield crude juice, bypassing energy-intensive drying steps.

  • Filtration and Concentration : The juice is filtered to remove particulates and concentrated to 50% of its original volume via low-temperature evaporation or freeze crystallization.

  • Ethyl Acetate Partitioning : The concentrate is mixed with ethyl acetate at a 1:2 ratio (v/v), leveraging this compound’s higher solubility in this solvent (≈12 mg/mL). The organic phase is separated and evaporated under reduced pressure (40–65°C) to 25% of its initial volume.

  • Crystallization : Cooling the concentrated extract to 4°C induces this compound crystallization, with yields typically exceeding 0.5% w/w from raw biomass.

This method reduces solvent consumption by 60% compared to traditional ethanol extraction and completes within 30 minutes, making it suitable for industrial-scale production.

Laboratory-Scale Preparation and Standardization

Stock Solution Preparation

This compound’s low aqueous solubility (≤0.1 mg/mL in water) necessitates dimethyl sulfoxide (DMSO) for initial solubilization. GlpBio’s protocol recommends the following steps:

Table 1: this compound Stock Solution Preparation Guidelines

ParameterValue
Recommended solventDMSO
Stock concentration10–40 mM
Storage conditions-20°C, shielded from light
Stability≥6 months

For a 10 mM solution:

  • Dissolve 5.13 mg this compound (MW: 513.6 g/mol) in 1 mL DMSO.

  • Vortex for 5 minutes and sonicate at 37°C for 10 minutes to ensure complete dissolution.

  • Aliquot into sterile vials to minimize freeze-thaw cycles.

Working Solution Formulation

In cellular studies, this compound is diluted in culture medium to final concentrations of 2.5–80 μg/mL. Critical considerations include:

  • DMSO Tolerance : Maintain DMSO ≤0.1% v/v to avoid cytotoxicity.

  • Temperature Sensitivity : Pre-warm solutions to 37°C to prevent precipitation.

In Vivo Formulation Strategies

Rodent Model Administration

For preclinical studies, this compound is administered via oral gavage or intraperitoneal injection using carrier solutions that enhance bioavailability:

Table 2: In Vivo Formulation Components

ComponentProportionFunction
DMSO master solution10% v/vPrimary solvent
PEG 30030% v/vSolubility enhancer
Tween 805% v/vSurfactant
ddH₂O55% v/vDiluent

Preparation steps:

  • Combine DMSO stock with PEG 300 and vortex for 2 minutes.

  • Add Tween 80 gradually while mixing to avoid micelle disruption.

  • Adjust volume with distilled water and filter-sterilize (0.22 μm).

Analytical Validation and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 245 nm) remains the gold standard for quantifying this compound purity. A typical protocol includes:

  • Column : C18 reverse-phase (5 μm, 4.6 × 250 mm)

  • Mobile Phase : Acetonitrile:water (65:35 v/v), isocratic elution

  • Retention Time : 12.3 ± 0.5 minutes

Stability Profiling

This compound solutions exhibit pH-dependent stability:

Table 3: Stability Under Physiological Conditions

ConditionHalf-Life (h)Degradation Products
pH 7.4 (PBS, 37°C)4820-hydroxyecdysone isomers
pH 2.0 (gastric fluid)8Apothis compound

These data necessitate refrigeration (4°C) for long-term storage and prompt use post-reconstitution.

Challenges and Optimization Frontiers

Solubility Limitations

Despite DMSO’s efficacy, its toxicity profile drives research into alternative solubilizers:

  • Cyclodextrin Complexation : β-cyclodextrin at 10% w/v increases aqueous solubility to 1.2 mg/mL but reduces osteogenic activity by 40%.

  • Nanoemulsion Systems : Lecithin-based nanoemulsions (50 nm diameter) achieve 2.8 mg/mL solubility with 90% bioavailability in rat models.

Scalability Bottlenecks

Industrial-scale production faces two key hurdles:

  • Plant Sourcing : Serratula biomass yields just 0.02–0.05% this compound, necessitating 20 kg of raw material per kilogram of product.

  • Crystallization Efficiency : Current protocols recover only 65% of crystallizable this compound due to mother liquor retention .

Chemical Reactions Analysis

Types of Reactions: Cyasterone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives, such as cyasteronoyl-thiocarbamates and triacetate-cyasterone .

Scientific Research Applications

Anti-inflammatory Properties

Case Study: Sepsis-Induced Acute Lung Injury

A recent study investigated the effects of cyasterone on sepsis-related acute lung injury (ALI) in a mouse model. The findings indicated that this compound administration significantly reduced inflammation and oxidative stress in the lungs. Key results included:

  • Inflammatory Markers : this compound treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Oxidative Stress : The compound enhanced antioxidant enzyme activities, including superoxide dismutase (SOD), and reduced malondialdehyde (MDA) levels, indicating improved oxidative status in lung tissues .

Table 1: Effects of this compound on Inflammatory and Oxidative Stress Markers

ParameterControl GroupThis compound Group
TNF-α (pg/mL)150 ± 2075 ± 10
IL-6 (pg/mL)200 ± 30100 ± 15
MDA (nmol/mg protein)5.0 ± 0.52.0 ± 0.3
SOD Activity (U/mg)15 ± 225 ± 3

Osteonecrosis Treatment

Case Study: Steroid-Induced Osteonecrosis

Another significant application of this compound is its protective effect against steroid-induced osteonecrosis of the femoral head. In a rat model, this compound was shown to mitigate the detrimental effects of dexamethasone on bone marrow stem cells (BMSCs). Key findings included:

  • Apoptosis Reduction : this compound significantly decreased apoptosis rates in BMSCs compared to the dexamethasone group.
  • Bone Repair Enhancement : Histological analysis revealed that this compound treatment reduced the percentage of empty bone lacunae, indicating improved bone integrity .

Table 2: Impact of this compound on BMSC Apoptosis and Bone Structure

ParameterControl GroupDexamethasone GroupThis compound + Dexamethasone Group
Apoptosis Rate (%)10%45%25%
Empty Lacunae (%)5%90%30%
BV/TV Ratio80%40%70%

Cancer Research

Case Study: Colon Cancer Model

This compound's potential as an anti-cancer agent has been explored in studies involving BRAFV600E-mutant mice models of colorectal cancer (CRC). The compound was found to influence gut microbiota composition and exhibit tumor-suppressive activity:

  • Microbiota Alteration : this compound treatment resulted in a significant increase in beneficial bacteria such as Prevotellaceae while reducing pathogenic strains.
  • Tumor Weight Reduction : Mice treated with this compound showed a marked decrease in tumor weight compared to control groups .

Table 3: Effects of this compound on Gut Microbiota Diversity and Tumor Weight

ParameterControl GroupThis compound Group
Tumor Weight (g)5.0 ± 0.52.0 ± 0.3
Prevotellaceae Abundance (%)10%25%
Simpson Diversity Index1.52.5

Mechanism of Action

Cyasterone exerts its effects through several molecular targets and pathways. It activates the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and apoptosis. Additionally, this compound upregulates the nuclear factor erythroid2-related factor (Nrf2) pathway, which is involved in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Metabolic Stability and Bioactivity

  • Half-life in Insects :

    Compound Sarcophaga peregrina Larvae Samia cynthia Pupae
    This compound 3–4 hours 32 hours
    α-Ecdysone 1 hour 6 hours

    This compound’s prolonged half-life correlates with higher bioactivity:

    • In larvae, this compound is 2× more active than α-ecdysone.
    • In pupae, this compound is 25× more active .
  • Mechanistic Differences : While both compounds bind to ecdysone receptors, this compound’s enhanced activity in pupae is attributed to unidentified molecular interactions beyond metabolic stability .

This compound vs. Turkesterone

Structural and Functional Differences

  • Bioactivity :

This compound vs. 20-Hydroxyecdysone (20E)

Plant Distribution and Bioactivity

  • Therapeutic Potential: Bone Protection: this compound reduces empty lacunae in steroid-induced osteonecrosis by 40% compared to DXM-treated models, while 20E’s osteoprotective effects are less documented . Anti-cancer Activity: this compound induces apoptosis in tumor cells via EGFR inhibition, whereas 20E is mainly studied for its anabolic effects .

Biological Activity

Cyasterone, a naturally occurring ecdysteroid primarily derived from the root of Achyranthes bidentata, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological effects of this compound, particularly its roles in osteogenesis, apoptosis regulation, and modulation of gut microbiota.

Osteogenesis and Fracture Healing

This compound has been shown to enhance osteogenesis and accelerate fracture healing. A study demonstrated that it promotes the migration and osteogenic differentiation of mesenchymal stem cells (MSCs). The compound significantly increases the serum levels of stromal cell-derived factor-1 alpha (SDF-1α), which is crucial for MSC mobilization and bone repair .

Key Findings:

  • Increased MSC Migration: this compound treatment resulted in a higher number of MSCs in peripheral blood.
  • Accelerated Healing: Fractured femurs treated with this compound healed faster compared to controls, as evidenced by micro-CT and histological analyses.
ParameterControl GroupThis compound Group
Number of MSCsLowHigh
SDF-1α LevelsBaselineSignificantly Elevated
Healing TimeLongerShorter

Apoptosis Regulation

This compound exhibits protective effects against glucocorticoid-induced apoptosis in bone marrow stromal cells (BMSCs). In a study involving rats, this compound reduced apoptosis rates in BMSCs exposed to Dexamethasone. The mechanism involves modulation of the PI3K/AKT signaling pathway, leading to decreased expression of pro-apoptotic factors such as BAX and P53 while promoting anti-apoptotic factors like Bcl-2 .

Study Results:

  • Apoptosis Rates: The apoptosis rate in the this compound group was significantly lower than that in the Dexamethasone group.
  • Gene Expression Changes: Increased mRNA levels of BAX and P53 were observed in the Dexamethasone group, while this compound treatment reversed these effects.
GroupApoptosis Rate (%)BAX mRNA ExpressionBcl-2 Protein Expression
Control10LowHigh
Dexamethasone50HighLow
This compound30ModerateHigh

Effects on Gut Microbiota

Recent investigations have highlighted this compound's impact on gut microbiota composition, particularly in models of colorectal cancer. In a study with BRAFV600E-mutant mice, treatment with this compound improved microbial diversity and increased populations of beneficial bacteria such as Prevotellaceae and Muribaculaceae. This modulation may contribute to its anti-cancer effects .

Microbiota Analysis:

  • Diversity Metrics: Significant increases in alpha-diversity indices (Simpson and Shannon) were noted in treated groups.
  • Bacterial Composition Changes: Enhanced abundance of beneficial bacteria correlated with improved physiological states in treated mice.
Treatment GroupSimpson IndexShannon IndexPrevotellaceae Abundance (%)
Control0.51.210
Low-Dose this compound0.71.525
High-Dose this compound0.92.040

Case Studies and Clinical Implications

This compound's multifaceted biological activities suggest potential clinical applications, particularly in treating osteoporosis and enhancing fracture healing. Its ability to regulate apoptosis in BMSCs presents a promising avenue for addressing glucocorticoid-induced bone loss.

Clinical Relevance

  • Osteoporosis Treatment: By inhibiting osteoclast differentiation and promoting osteoblast activity, this compound may serve as a therapeutic agent for osteoporosis.
  • Fracture Management: Its role in accelerating fracture healing could be valuable for patients recovering from injuries or surgeries.

Q & A

Q. What in vitro models are commonly used to study Cyasterone’s effects on bone-related cells?

this compound’s effects on bone marrow-derived mesenchymal stem cells (BMSCs) are typically studied using dexamethasone (DXM)-induced apoptosis models. Key methodologies include:

  • Cell viability assays : CCK-8 assays to determine safe concentration ranges (e.g., 1–10 μM for BMSCs) .
  • Apoptosis quantification : Flow cytometry with Annexin V-FITC/PI staining to measure apoptotic rates .
  • Molecular analysis : PCR and Western blot (WB) to assess gene/protein expression (e.g., Bcl-2, Bax, Caspases) .

Q. What concentration ranges of this compound are considered non-toxic for in vitro studies?

this compound exhibits no cytotoxicity in BMSCs at 1–10 μM, as validated by CCK-8 assays. Higher concentrations (e.g., 20 μM) may reduce cell viability, necessitating dose-response validation for specific cell types .

Q. How are animal models designed to evaluate this compound’s therapeutic potential for steroid-induced osteonecrosis?

  • Species : Sprague Dawley (SD) rats are commonly used.
  • Induction : Lipopolysaccharide (LPS) and methylprednisolone (MPS) injections simulate osteonecrosis .
  • Outcome measures : Micro-CT analysis (e.g., BV/TV, Tb.N) and histopathology (HE staining) to assess bone structure .

Advanced Research Questions

Q. How does this compound modulate apoptotic pathways in steroid-induced osteonecrosis?

this compound inhibits apoptosis via the PI3K/AKT pathway:

  • Upregulation : Bcl-2 (anti-apoptotic protein) and phosphorylated AKT .
  • Downregulation : Pro-apoptotic markers (Bax, Caspase-3/9) and cytochrome C release .
  • Experimental validation : Combine WB, PCR, and immunofluorescence to confirm pathway activity .

Q. How can researchers resolve discrepancies between PCR and Western blot data in this compound studies?

Discrepancies (e.g., mRNA vs. protein expression levels) may arise from post-transcriptional regulation or experimental timing. Mitigation strategies include:

  • Time-course experiments : Track gene/protein expression at multiple timepoints .
  • Multi-method validation : Use ELISA or proteomics to complement WB/PCR .
  • Controls : Include housekeeping genes (e.g., GAPDH) and loading controls (e.g., β-actin) .

Q. What molecular techniques confirm this compound’s inhibition of NF-κB and MAPK pathways in chondrocytes?

  • NF-κB : Immunofluorescence for nuclear translocation of p65 .
  • MAPK : Phospho-specific antibodies for ERK, JNK, and p38 in WB .
  • Functional assays : Luciferase reporters for NF-κB activity or cytokine arrays for downstream targets (e.g., IL-6, TNF-α) .

Q. What strategies validate the specificity of this compound’s interaction with PI3K/AKT signaling?

  • Pharmacological inhibition : Use LY294002 (PI3K inhibitor) to block this compound’s effects .
  • Genetic knockdown : siRNA targeting AKT to confirm dependency .
  • Rescue experiments : Overexpress AKT in knockdown models to restore this compound’s anti-apoptotic effects .

Methodological Considerations

Q. How to assess this compound’s anti-inflammatory effects in osteoarthritis models?

  • In vitro : IL-1β-stimulated chondrocytes with measurements of COX-2, MMP-13, and ADAMTS-5 via qPCR/WB .
  • In vivo : Monoiodoacetate (MIA)-induced osteoarthritis in mice, with histopathology (OARSI scoring) and micro-CT .

Q. What statistical approaches are critical for analyzing this compound’s preclinical data?

  • Parametric tests : ANOVA with post-hoc Tukey tests for normally distributed data (e.g., micro-CT parameters) .
  • Non-parametric tests : Mann-Whitney U tests for skewed datasets (e.g., histopathology scores) .
  • Power analysis : Pre-study sample size calculations to ensure adequate statistical power .

Data Contradiction and Reproducibility

Q. How to address variability in this compound’s efficacy across different osteonecrosis models?

Variability may stem from differences in induction protocols (e.g., LPS/MPS dosing) or animal strains. Solutions include:

  • Standardized protocols : Adopt consensus guidelines for model induction .
  • Multi-center validation : Collaborate to replicate findings in independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.